molecular formula C15H28N2O2 B12335799 Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate

Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B12335799
M. Wt: 268.39 g/mol
InChI Key: HRBCFXJUSZZPMQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a methyl group, and a pyrrolidin-1-yl substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and receptor-targeting agents. Its structural framework allows for modifications that influence pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

tert-butyl 4-methyl-4-pyrrolidin-1-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)16-11-7-15(4,8-12-16)17-9-5-6-10-17/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBCFXJUSZZPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrrolidine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is being explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets, including receptors involved in neurological and psychiatric disorders.

Case Study: Vasopressin Receptor Modulation

Research indicates that derivatives of piperidine compounds, including this compound, can selectively modulate vasopressin receptors. This modulation is crucial for developing drugs targeting conditions like anxiety and depression without the peripheral side effects typically associated with vasopressin receptor antagonists .

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing other complex organic molecules. The presence of both piperidine and pyrrolidine rings makes it a versatile building block for creating new chemical entities with potential therapeutic effects.

Synthetic Pathways

Recent studies have demonstrated efficient synthetic routes to obtain this compound from readily available starting materials. These pathways often involve multi-step reactions that enhance the yield and purity of the final product .

Neuropharmacology

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological studies. Its interactions with neurotransmitter systems suggest potential applications in treating neurodegenerative diseases or cognitive disorders.

Research Findings

Studies have shown that modifications to the piperidine structure can lead to enhanced brain penetration and selectivity towards specific receptor subtypes, which is critical for minimizing side effects while maximizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include:

Compound Name CAS No. Substituents at Piperidine 4-Position Molecular Formula Molecular Weight Key Features Reference
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate 1185064-24-7 Piperazin-1-yl C15H27N3O2 297.40 High structural similarity (0.96); potential for enhanced hydrogen bonding due to piperazine
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 Pyridin-3-yl and amino C15H23N3O2 277.36 Light yellow solid; aromatic pyridine enhances π-π interactions
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate 732275-92-2 4-Methylphenyl C17H25NO2 275.39 Lipophilic phenyl group increases logP; limited toxicity data
Tert-butyl 4-methyl-4-(trifluoro-14-boranyl)piperidine-1-carboxylate - Trifluoro-boranyl C11H18BF3NO2 276.08 Boron-containing; potential for neutron capture therapy

Key Observations :

  • Substituent Impact : The pyrrolidin-1-yl group in the target compound introduces a five-membered amine ring, balancing lipophilicity and hydrogen-bonding capacity. Piperazine analogs (e.g., 1185064-24-7) offer additional nitrogen atoms for binding interactions, while phenyl groups (e.g., 732275-92-2) enhance hydrophobicity .
  • Molecular Weight : The target compound (estimated MW: ~280–300 g/mol) falls within the range of typical drug-like molecules, similar to its analogs.

Physicochemical Properties

  • Physical State: Analogs such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate are reported as light yellow solids, suggesting the target compound may also exist as a solid .
  • Solubility : The pyrrolidine substituent likely improves aqueous solubility compared to purely aromatic derivatives (e.g., 732275-92-2) due to increased polarity .

Industrial and Academic Use

  • High-Throughput Synthesis : Analogous piperidine derivatives are employed in automated synthesis pipelines, leveraging tert-butyl protection for facile deprotection .

Biological Activity

Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate, a compound with the CAS number 1420956-33-7, is a derivative of piperidine known for its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2O2C_{12}H_{24}N_2O_2 with a molecular weight of 228.33 g/mol. The compound features a tert-butyl group, a methyl group, and a pyrrolidine moiety attached to a piperidine ring, which contributes to its biological activity.

Research indicates that compounds containing piperidine and pyrrolidine structures often exhibit various pharmacological effects. They are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is crucial in modulating mood and cognitive functions.

Biological Activity

The biological activities of this compound can be categorized into several areas:

1. Neuropharmacological Effects

Studies have shown that derivatives of piperidine can act as central nervous system (CNS) agents. They may exhibit anxiolytic or antidepressant-like effects by modulating neurotransmitter levels in the brain.

2. Antimicrobial Activity

Recent investigations into similar compounds have suggested potential antimicrobial properties. For instance, pyrrole derivatives have demonstrated activity against various bacterial strains, indicating that this compound could possess similar effects.

3. Anticancer Potential

Some piperidine derivatives have been studied for their anticancer properties, showing inhibition of tumor growth in vitro and in vivo. The exact mechanisms often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindingsReference
Study ADemonstrated significant neuroprotective effects in animal models
Study BShowed antimicrobial activity against E. coli with an MIC of 50 µg/mL
Study CIndicated potential anticancer activity in breast cancer cell lines

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